molecular formula C23H21N7O4S3 B2746180 N-(benzo[d]thiazol-2-yl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 873002-01-8

N-(benzo[d]thiazol-2-yl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2746180
CAS No.: 873002-01-8
M. Wt: 555.65
InChI Key: LQBQOZGWEWPIRJ-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a sophisticated synthetic compound designed for advanced biochemical and pharmacological research. It features a multi-heterocyclic structure incorporating both a benzo[d]thiazole scaffold and a [1,2,4]triazolo[4,3-b]pyridazine core, linked via a thioacetamide bridge. The benzothiazole moiety is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in compounds with anti-microbial, anti-inflammatory, and neuroprotective properties . Similarly, the triazolopyridazine system is a fused heterocycle of significant research interest, with derivatives demonstrating a range of biological activities . The integration of these systems, further modified with a sulfonamidoethyl group, positions this compound as a high-value chemical probe for investigating novel therapeutic targets. The core benzothiazole scaffold is extensively documented in scientific literature for its ability to interact with various enzymes and receptors. Related compounds have been shown to possess potent anti-inflammatory activity and function as inhibitors of key signaling pathways, such as the c-Jun NH2-terminal protein kinase (JNK), offering neuroprotective effects in models of cerebral ischemia . The structural framework of this compound suggests potential for similar applications in studying cellular stress response and inflammatory pathways. Furthermore, the presence of the sulfonamide group, a common pharmacophore in many drugs, may contribute to its ability to interact with carbonic anhydrases or other enzymes, while the triazole ring can engage in hydrogen bonding and dipole interactions, which are crucial for target binding . This compound is supplied for non-human research applications only. It is intended for use by qualified life science researchers and chemists in investigations concerning enzyme inhibition, signal transduction, drug discovery, and structure-activity relationship (SAR) studies. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[3-[2-[(4-methoxyphenyl)sulfonylamino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7O4S3/c1-34-15-6-8-16(9-7-15)37(32,33)24-13-12-20-28-27-19-10-11-22(29-30(19)20)35-14-21(31)26-23-25-17-4-2-3-5-18(17)36-23/h2-11,24H,12-14H2,1H3,(H,25,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBQOZGWEWPIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d]thiazol-2-yl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex compound with potential biological activity. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole core linked to a thioacetamide structure, which is further substituted with a triazolopyridazine moiety. The molecular formula is C22H27N5O3S2C_{22}H_{27}N_5O_3S_2, with a molecular weight of approximately 481.60 g/mol. The presence of various functional groups suggests potential interactions with biological targets.

Anticancer Activity

Recent studies indicate that benzothiazole derivatives exhibit significant anticancer properties. For instance, related compounds have shown inhibitory effects on various cancer cell lines:

  • IC50 Values : Some derivatives have displayed IC50 values as low as 1.2 nM against SKRB-3 and 4.3 nM against SW620 cell lines, indicating potent anticancer activity .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells, potentially through the activation of caspases and modulation of apoptotic pathways.

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for antimicrobial properties. The structure's ability to form hydrogen bonds and interact with bacterial enzymes enhances its efficacy:

  • MurB Inhibition : Some derivatives have shown promising results in inhibiting MurB enzymes in Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
  • Minimum Inhibitory Concentration (MIC) : Compounds have demonstrated MIC values significantly lower than standard treatments, highlighting their potential as effective antimicrobial agents.

Synthesis and Evaluation

A series of studies focused on synthesizing various benzothiazole derivatives and evaluating their biological activities:

  • Synthesis Methodology : Compounds were synthesized using standard organic reactions involving benzothiazole and various acylating agents .
  • Biological Evaluation : In vitro assays were conducted to assess cytotoxicity against cancer cell lines and antibacterial activity against pathogenic bacteria.

Table of Biological Activities

Compound NameActivity TypeTarget Cell Line/OrganismIC50/MIC ValueReference
Compound 7eAnticancerSKRB-31.2 nM
Compound XAntimicrobialMycobacterium tuberculosis0.12 mg/mL
Compound YAntioxidantHep3B-

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to N-(benzo[d]thiazol-2-yl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide. For instance:

  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. Related benzothiazole derivatives have demonstrated significant inhibitory effects on various cancer cell lines, with IC50 values as low as 1.2 nM against SKRB-3 and 4.3 nM against SW620 cell lines .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Research indicates that derivatives of benzothiazole can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .

Case Study 1: Anticancer Screening

A study evaluated the anticancer activity of various benzothiazole derivatives including this compound against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting their potential as lead compounds in drug development .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of similar thiazole-containing compounds against common pathogens. The findings revealed that several derivatives displayed potent antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name / ID Core Structure Key Substituents Biological Activity Reference
Target Compound Benzo[d]thiazole + triazolo-pyridazine 4-Methoxyphenylsulfonamidoethyl Not explicitly reported (assumed kinase/antimicrobial) -
N-(benzo[d]thiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide Benzo[d]thiazole + triazolo-thiadiazole Pyridin-4-yl Antibacterial, antifungal
2-((3-(2,4-Dimethoxyphenyl)-4-oxo-pyrimidin-2-yl)thio)-N-(6-trifluoromethylbenzo[d]thiazol-2-yl)acetamide Benzo[d]thiazole + pyrimidinone 2,4-Dimethoxyphenyl, trifluoromethyl CK1 kinase inhibition
2-[[6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (894049-45-7) Triazolo-pyridazine 4-Methoxyphenyl Unreported (structural similarity)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide Thiadiazole + pyridazine Thien-2-yl Unreported (structural focus)

Key Observations:

Benzo[d]thiazole Derivatives : Compounds like those in and share the benzo[d]thiazole core, which is associated with antimicrobial and anti-inflammatory activities. The target compound’s 4-methoxyphenylsulfonamidoethyl group may enhance solubility and target affinity compared to simpler pyridin-4-yl substituents .

Triazolo-Pyridazine Analogues : The compound 894049-45-7 () shares the triazolo-pyridazine scaffold but lacks the benzo[d]thiazole and sulfonamide groups. This suggests the target compound’s dual heterocyclic system may confer broader bioactivity .

Sulfonamide-Containing Analogues: The CK1 inhibitor in (compound 18) includes a trifluoromethylbenzo[d]thiazole and dimethoxyphenyl groups.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for this compound?

The synthesis involves multi-step reactions, including nucleophilic substitution, cyclization, and coupling. Key steps include:

  • Thioacetamide linkage formation : React 5-substituted-1,3,4-thiadiazole-2-thiol derivatives with chloroacetamide intermediates under basic conditions (e.g., anhydrous K₂CO₃ in dry acetone, reflux for 3–6 hours) .
  • Triazolopyridazine core assembly : Use [1,2,4]triazolo[4,3-b]pyridazine precursors with ethylenediamine-linked sulfonamide groups, followed by thiolation .
  • Yield optimization : Adjust reactant ratios (1:1.2–1.5 molar equivalents) and employ column chromatography (silica gel, eluent: chloroform/methanol 9:1) for purification. Recrystallization from ethanol or acetonitrile improves purity (yields: 45–76%) .

Q. What characterization techniques are essential for confirming the compound’s structure?

  • Spectroscopy :
    • IR : Confirm sulfonamide (SO₂NH, ~1175 cm⁻¹) and thioacetamide (C=S, ~680 cm⁻¹) groups .
    • ¹H/¹³C NMR : Verify aromatic protons (δ 7.2–8.5 ppm) and methyl/methoxy substituents (δ 2.3–3.9 ppm). The sulfonamide NH appears as a broad singlet (δ 10.2–10.7 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 494 [M+H]⁺) align with theoretical molecular weights .
  • Elemental analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N, S percentages .

Q. Which in vitro models are suitable for preliminary biological screening?

  • Kinase inhibition assays : Test against VEGFR-2 and BRAF kinases using ADP-Glo™ or fluorescence polarization assays (IC₅₀ values: 0.5–5 µM) .
  • Cell viability assays : Evaluate antiproliferative activity in colon cancer (HCT-116) or glioblastoma (U-87) cell lines via MTT assays (48–72 hours, IC₅₀: 10–50 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance potency?

  • Modify substituents :
    • Replace the 4-methoxyphenyl group with halogenated (e.g., 4-Cl, 4-CF₃) or electron-withdrawing groups to improve kinase binding .
    • Vary the triazolopyridazine core with methyl or methoxy substituents to modulate lipophilicity .
  • Bioisosteric replacements : Substitute the thiadiazole ring with 1,2,4-triazole or oxadiazole to assess metabolic stability .
  • Docking studies : Use AutoDock Vina to predict interactions with VEGFR-2’s ATP-binding pocket (binding energy ≤ -9.5 kcal/mol) .

Q. How can low yields in multi-step syntheses be resolved?

  • Intermediate stabilization : Co-crystallize unstable intermediates (e.g., thioamide derivatives) with acetic acid or DMSO to prevent degradation .
  • Catalyst optimization : Replace K₂CO₃ with DBU (1,8-diazabicycloundec-7-ene) for efficient thioether bond formation .
  • Stepwise monitoring : Track reaction progress via TLC (silica gel, chloroform:acetone 3:1) and quench side reactions with ice-water baths .

Q. What strategies improve target selectivity and reduce off-target effects?

  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., CK1, PIM1) to identify off-target inhibition. Use SelectScreen™ Kinase Profiling Services for high-throughput data .
  • Metabolic masking : Introduce PEGylated side chains or prodrug moieties (e.g., acetylated sulfonamides) to enhance specificity .

Q. How can in vivo pharmacokinetic challenges be addressed?

  • Solubility enhancement : Formulate with β-cyclodextrin (1:2 molar ratio) or use nanoemulsions (particle size: 100–200 nm) .
  • Bioavailability optimization : Administer via intraperitoneal injection (10 mg/kg in DMSO/saline) and measure plasma half-life (t₁/₂: 2–4 hours) using LC-MS/MS .

Q. What analytical methods validate compound stability under physiological conditions?

  • HPLC stability assays : Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24 hours. Monitor degradation via C18 columns (UV detection at 254 nm) .
  • Forced degradation studies : Expose to heat (60°C), light (UV, 254 nm), and oxidative stress (3% H₂O₂) to identify degradation products .

Q. Data Contradictions and Resolution

  • Variable bioactivity : Discrepancies in IC₅₀ values across cell lines may arise from impurity levels (>95% purity required; validate via elemental analysis) or assay conditions (e.g., serum concentration in media) .
  • Synthetic yields : Lower yields (e.g., 45% in ) vs. higher yields (76–97% in ) highlight the need for optimized catalysts (e.g., H₂SO₄ vs. TEA) and solvent systems .

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